molecular formula C9H12FNO3S B2425834 N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride CAS No. 2411200-40-1

N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride

Cat. No.: B2425834
CAS No.: 2411200-40-1
M. Wt: 233.26
InChI Key: CIZOAUVGPNJNCF-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride is an organic compound belonging to the class of sulfamoyl fluorides. These compounds are characterized by the presence of a sulfamoyl group (SO₂NH₂) bonded to a fluoride ion. The specific structure of this compound includes a methyl group and a phenoxyethyl group attached to the nitrogen atom of the sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). The reaction typically occurs under mild conditions and can be catalyzed by various agents .

Another method involves the conversion of sulfamoyl chlorides to sulfamoyl fluorides by reacting with fluoride ion sources such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF₃) . This reaction is often carried out in an organic solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The choice of reagents and solvents is optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The sulfamoyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfamic acid and corresponding alcohols.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted sulfamoyl fluorides, while hydrolysis results in sulfamic acid and phenoxyethanol.

Scientific Research Applications

N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamoyl derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylsulfamoyl fluoride: Contains two methyl groups attached to the nitrogen atom.

    Difluorosulfamyl fluoride: Contains two fluoride ions attached to the sulfur atom.

    N-sulfinylsulfamoyl fluoride: Contains a thionyl group (S=O) attached to the nitrogen atom.

Uniqueness

N-Methyl-N-(2-phenoxyethyl)sulfamoyl fluoride is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-N-(2-phenoxyethyl)sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c1-11(15(10,12)13)7-8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOAUVGPNJNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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